molecular formula C15H20O2 B3180382 4-tert-Butylcinnamic acid ethyl ester CAS No. 158010-17-4

4-tert-Butylcinnamic acid ethyl ester

Cat. No.: B3180382
CAS No.: 158010-17-4
M. Wt: 232.32 g/mol
InChI Key: PQOOCBARRHHHBD-DHZHZOJOSA-N
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Description

4-tert-Butylcinnamic acid ethyl ester is an organic compound that belongs to the class of cinnamic acid esters. This compound is characterized by the presence of a tert-butyl group attached to the para position of the cinnamic acid moiety, and an ethyl ester functional group. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-tert-Butylcinnamic acid ethyl ester can be synthesized through the esterification of 4-tert-butylcinnamic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign and cost-effective is also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butylcinnamic acid ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield 4-tert-butylcinnamic acid and ethanol.

    Reduction: Reduction of the ester can produce the corresponding alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as Grignard reagents or organolithium compounds can be used.

Major Products Formed

    Hydrolysis: 4-tert-Butylcinnamic acid and ethanol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted cinnamic acid derivatives.

Scientific Research Applications

4-tert-Butylcinnamic acid ethyl ester has several applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Pharmaceutical Research: Investigated for its potential biological activities and as a precursor for drug development.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Agricultural Chemistry: Explored for its potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 4-tert-Butylcinnamic acid ethyl ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylcinnamic acid: The parent acid of the ester.

    4-tert-Butylbenzoic acid ethyl ester: A similar ester with a benzoic acid moiety.

    Cinnamic acid ethyl ester: Lacks the tert-butyl group.

Uniqueness

4-tert-Butylcinnamic acid ethyl ester is unique due to the presence of both the tert-butyl group and the cinnamic acid moiety, which confer specific chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

ethyl (E)-3-(4-tert-butylphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-5-17-14(16)11-8-12-6-9-13(10-7-12)15(2,3)4/h6-11H,5H2,1-4H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOOCBARRHHHBD-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601207178
Record name Ethyl (2E)-3-[4-(1,1-dimethylethyl)phenyl]-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601207178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158010-17-4
Record name Ethyl (2E)-3-[4-(1,1-dimethylethyl)phenyl]-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158010-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (2E)-3-[4-(1,1-dimethylethyl)phenyl]-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601207178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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